Benz(a)anthracene, 6,8-diethyl-

Description

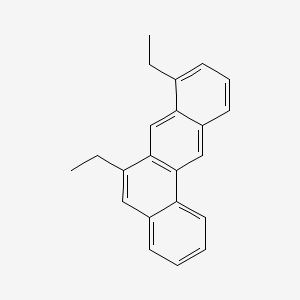

Benz(a)anthracene, 6,8-diethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative of benz(a)anthracene (BA), a four-ring compound recognized for its role in carcinogenesis research. The 6,8-diethyl substitution introduces ethyl groups at positions 6 and 8 of the benz(a)anthracene framework. Ethyl groups, being bulkier than methyl substituents, may alter metabolic activation pathways and biological interactions compared to methylated analogs .

Properties

CAS No. |

36911-94-1 |

|---|---|

Molecular Formula |

C22H20 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

6,8-diethylbenzo[a]anthracene |

InChI |

InChI=1S/C22H20/c1-3-15-9-7-10-18-13-22-19-11-6-5-8-17(19)12-16(4-2)21(22)14-20(15)18/h5-14H,3-4H2,1-2H3 |

InChI Key |

RHTUEBPQRSQIMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC3=C(C=C21)C(=CC4=CC=CC=C43)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of benz(a)anthracene derivatives, including 6,8-diethyl-benz(a)anthracene, typically involves several steps. Common synthetic routes include:

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.

Elbs Reaction: This method involves the cyclodehydration of diaryl ketones.

Aromatic Cyclodehydration: This process involves the formation of polycyclic aromatic compounds through the cyclization of aromatic precursors.

Metal-Catalyzed Reactions: Recent advancements have seen the use of metal catalysts to facilitate the formation of complex PAHs from simpler aromatic compounds.

Chemical Reactions Analysis

Benz(a)anthracene, 6,8-diethyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.

Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.

Cyclization: This reaction involves the formation of additional rings, often facilitated by heat or catalysts

Scientific Research Applications

Benz(a)anthracene, 6,8-diethyl- has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

Biology: Research often focuses on its interactions with biological molecules and its potential effects on living organisms.

Medicine: Studies investigate its potential as a therapeutic agent or its role in disease mechanisms.

Mechanism of Action

The mechanism of action of benz(a)anthracene, 6,8-diethyl- involves its interaction with various molecular targets. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .

Comparison with Similar Compounds

Structural and Physical Properties Comparison

Table 1: Structural and Physical Properties of Benz(a)anthracene Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Benz(a)anthracene | None | C₁₈H₁₂ | 228.29 | ~160 | Insoluble in water |

| 6,8-Diethylbenz(a)anthracene | Ethyl at 6,8 | C₂₂H₂₀ | 284.40 | Not reported | Likely low |

| 7,12-Dimethylbenz(a)anthracene | Methyl at 7,12 | C₂₀H₁₆ | 256.34 | 122–124 | Low in water |

| 6-Methylbenz(a)anthracene | Methyl at 6 | C₁₉H₁₄ | 242.32 | Not reported | Low in water |

| 3-Methylcholanthrene | Methyl at 3, etc. | C₂₁H₁₆ | 268.35 | 179–180 | Organic solvents |

Carcinogenicity and Mutagenicity Comparison

Key Findings :

- Substituent Position: Methyl groups at positions 7 and 12 (e.g., 7,12-DMBA) maximize carcinogenicity due to optimal metabolic activation into bay-region diol epoxides . Ethyl groups at 6 and 8 may sterically hinder enzymatic activation, reducing potency.

- Substituent Size : Methyl groups are more readily metabolized than ethyl groups, which may delay or prevent the formation of mutagenic intermediates .

- Comparative Potency: 7,12-DMBA and 3-methylcholanthrene are more carcinogenic than benz(a)anthracene or 6-methyl derivatives, highlighting the importance of substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.